FAAH Hydrolysis Resistance
(R)-N-(1-Hydroxypropan-2-yl)palmitamide is engineered to resist hydrolysis by fatty acid amide hydrolase (FAAH), a key enzyme responsible for the rapid inactivation of palmitoylethanolamide (PEA). This is achieved through the (R)-methyl substitution vicinal to the alcohol on the ethanolamine moiety, a modification analogous to that in the metabolically stable anandamide analog, methanandamide [1]. While direct comparative data for this specific compound are not available in the public domain, the class-level inference from PEA analog studies demonstrates that such modifications can lead to compounds that are not processed by FAAH, in contrast to PEA [2].
| Evidence Dimension | Susceptibility to FAAH-mediated hydrolysis |
|---|---|
| Target Compound Data | Engineered with (R)-methyl group to confer resistance; predicted to be a poor FAAH substrate |
| Comparator Or Baseline | Palmitoylethanolamide (PEA): rapidly hydrolyzed by FAAH |
| Quantified Difference | Not quantified for this compound. For a related analog, RePEA, 1H-NMR spectroscopy demonstrated it is not processed by FAAH, in contrast with PEA [2]. |
| Conditions | In vitro FAAH activity assay (class inference) |
Why This Matters
This provides a rational basis for expecting superior in vivo duration of action compared to PEA, a key consideration for studies requiring prolonged target engagement.
- [1] Abadji, V., Lin, S., Taha, G., et al. (1994). (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. Journal of medicinal chemistry, 37(12), 1889-1893. View Source
- [2] D'Aloia, A., et al. (2020). Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. Int J Mol Sci. View Source
